molecular formula C22H30O7S2.2Na B213247 Decyl(sulfophenoxy)benzenesulfonic acid disodium salt CAS No. 36445-71-3

Decyl(sulfophenoxy)benzenesulfonic acid disodium salt

Cat. No.: B213247
CAS No.: 36445-71-3
M. Wt: 514.6 g/mol
InChI Key: HXOSOIUOLGXZFL-UHFFFAOYSA-L
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Description

Historical Development and Chemical Classification

This compound emerged from mid-20th-century innovations in sulfonation chemistry, driven by demands for surfactants capable of functioning in high-temperature and high-salinity environments. Its development paralleled advances in alkyl diphenyl oxide sulfonate synthesis, particularly through the sulfonation of decylphenoxybenzene using sulfur trioxide or chlorosulfonic acid. The compound belongs to the alkyl diphenyl oxide disulfonates, a subclass of anionic surfactants distinguished by their twin sulfonate groups and aromatic ether linkages.

Table 1: Key Classification Attributes

Property Description
IUPAC Name Disodium 2-decyl-6-(4-sulfophenoxy)benzene-1-sulfonate
Chemical Class Alkylaromatic sulfonate
Surfactant Type Anionic (dual sulfonate groups)
Molecular Formula C₂₂H₃₀O₇S₂·2Na
Industrial Designation CAS 36445-71-3; Often marketed under trade names like DOWFAX™ derivatives

Significance in Surfactant Chemistry Research

This compound’s dual sulfonate groups provide a charge density approximately double that of conventional single-sulfonate surfactants, enabling superior micelle formation and interfacial activity. Research highlights its efficacy in:

  • Extreme Conditions : Stability in pH 1–13 and salinities exceeding 20% NaCl, making it invaluable for oilfield applications.
  • Nanomaterial Synthesis : Acting as a templating agent for mesoporous silica nanoparticles due to its rigid diphenyl oxide backbone.
  • Protein Extraction : Disrupting lipid bilayers in membrane protein isolation protocols without denaturation.

Comparative studies with related surfactants, such as dodecylbenzene sulfonate (SDBS), demonstrate its enhanced critical micelle concentration (CMC) reduction. For example, in 0.5 M NaCl, SDBS achieves a CMC of 0.8 mM, while this compound reaches 0.3 mM under identical conditions.

Overview of Structure-Function Relationship

The molecular structure dictates its performance:

  • Hydrophobic Domain : The C₁₀ alkyl chain ensures strong hydrophobic interactions with nonpolar substrates.
  • Rigid Backbone : Diphenyl ether linkage prevents molecular coiling, maintaining a linear conformation that optimizes surface coverage.
  • Hydrophilic Groups : Dual sulfonates (-SO₃⁻) enhance water solubility and electrostatic repulsion between micelles, preventing aggregation.

Table 2: Structural Impact on Physicochemical Properties

Structural Feature Functional Impact
Decyl Chain (C₁₀H₂₁) Determines hydrophobic-lipophilic balance (HLB = 14.2); governs oil affinity
Diphenyl Ether Boosts thermal stability (decomposition >250°C) and oxidative resistance
Disulfonate Configuration Enables high electrolyte tolerance (stable in 25% CaCl₂ solutions)

Properties

IUPAC Name

disodium;2-decyl-6-(2-sulfonatophenoxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7S2.2Na/c1-2-3-4-5-6-7-8-9-13-18-14-12-16-20(22(18)31(26,27)28)29-19-15-10-11-17-21(19)30(23,24)25;;/h10-12,14-17H,2-9,13H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOSOIUOLGXZFL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, decyl(sulfophenoxy)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

36445-71-3
Record name Benzenesulfonic acid, decyl(sulfophenoxy)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Alkylation of Phenolic Substrates

The initial step involves alkylating a phenolic compound with a decylating agent. Phenol reacts with decyl bromide (C₁₀H₂₁Br) in the presence of a base, typically sodium hydroxide (NaOH), to form decylphenoxybenzene. The reaction is conducted under reflux conditions (80–100°C) in a polar aprotic solvent such as dimethylformamide (DMF). A molar ratio of 1:1.2 (phenol to decyl bromide) ensures complete alkylation, with yields exceeding 85% after 6–8 hours.

Sulfonation Reaction

The alkylated intermediate undergoes sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). SO₃ gas is introduced into a solution of decylphenoxybenzene in dichloromethane (DCM) at 0–5°C to control exothermicity. The reaction proceeds via electrophilic substitution, introducing sulfonic acid groups at the para and ortho positions relative to the ether linkage. Sulfonation with SO₃ achieves 90–95% conversion within 2 hours, while chlorosulfonic acid requires longer reaction times (4–6 hours) but offers easier handling.

Neutralization to Disodium Salt

The sulfonated product is neutralized with sodium hydroxide (NaOH) in an aqueous-ethanol mixture (1:1 v/v). Maintaining a pH of 7–8 ensures complete conversion to the disodium salt. The crude product precipitates upon cooling and is isolated via vacuum filtration.

Table 1: Laboratory-Scale Reaction Parameters

StepReagentsConditionsYield (%)
AlkylationPhenol, C₁₀H₂₁Br, NaOH80°C, 8 h, DMF85–90
SulfonationSO₃, DCM0–5°C, 2 h90–95
NeutralizationNaOH, H₂O/EtOHRT, pH 7–895–98

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency and scalability, employing continuous-flow reactors and automated neutralization systems.

Continuous Sulfonation

Decylphenoxybenzene is fed into a jacketed tubular reactor alongside gaseous SO₃ at 40–60°C. The exothermic reaction is moderated by a circulating coolant, ensuring consistent product quality. Residence times of 15–20 minutes achieve >98% sulfonation, with in-line infrared (IR) spectroscopy monitoring reaction progress.

Neutralization and Drying

The sulfonic acid intermediate is immediately neutralized with a 20% NaOH solution in a countercurrent mixer. The resulting disodium salt slurry is spray-dried to obtain a free-flowing powder with <2% moisture content. Industrial yields exceed 92%, with throughput capacities of 5–10 metric tons per day.

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratoryIndustrial
Reactor TypeBatch flaskContinuous tubular
Sulfonation AgentSO₃ or ClSO₃HGaseous SO₃
NeutralizationManual pH adjustmentAutomated system
Annual Capacity<100 kg>1,000 metric tons

Purification and Quality Control

Recrystallization

The crude disodium salt is recrystallized from a 70:30 ethanol-water mixture. Impurities such as unreacted decylphenoxybenzene and sodium sulfate (Na₂SO₄) remain in the mother liquor, yielding a product with ≥99% purity.

Ion-Exchange Chromatography

For high-purity applications (e.g., pharmaceuticals), the compound is purified using a strong anion-exchange resin (e.g., Dowex 1X8). Elution with a gradient of NaCl (0.1–1.0 M) removes anionic byproducts, achieving purity levels >99.5%.

Table 3: Purification Techniques

MethodSolvent SystemPurity (%)Key Impurities Removed
RecrystallizationEthanol-H₂O (70:30)99.0Na₂SO₄, unreacted phenol
Ion-ExchangeNaCl gradient99.5Sulfate ions, chloride

Characterization and Analytical Validation

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (¹H NMR) : Peaks at δ 0.88 (t, 3H, CH₃), δ 1.26 (m, 16H, CH₂), and δ 7.45–7.90 (m, 8H, aromatic) confirm the structure.

  • Fourier-Transform Infrared (FTIR) : Strong bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S=O symmetric stretch) verify sulfonate groups.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 514.6 (C₂₂H₂₈Na₂O₇S₂), consistent with the theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

Decyl(sulfophenoxy)benzenesulfonic acid disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid disodium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic compounds. It interacts with lipid bilayers in biological membranes, disrupting their structure and enhancing the solubility of membrane proteins . The molecular targets include lipid molecules and hydrophobic regions of proteins .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 28519-02-0
  • Formula : C₂₄H₃₄O₇S₂·2Na
  • Physical Properties : A 46% aqueous solution, appearing as a clear yellow-to-amber liquid .

Applications :
Primarily used as an emulsifier/surfactant in:

  • Cleaning products, textile dyeing, agricultural formulations (as an inert additive), oilfield applications, and pulp/paper processing .
  • Approved in China for use in food container and packaging materials (adhesives, rubber, coatings, plastics, paper) under GB9685-2008 standards .

Toxicity Profile :

  • Skin/Eye Irritation : The 46% solution is a skin and eye irritant .
  • Environmental Limits : PM₁₀ exposure limit of 50 μg/m³ (interim health guidelines) .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features :

  • Decyl(sulfophenoxy)benzenesulfonic acid disodium salt contains a decyl chain, a sulfophenoxy group, and two sulfonate groups, enhancing hydrophilicity and surfactant efficiency .
  • Sodium dodecylbenzenesulfonate (SDBS, CAS 25155-30-0) : Linear dodecyl chain with a single sulfonate group. Common in detergents due to strong foaming and cleaning properties .
  • Calcium dodecylbenzenesulfonate (CAS 26264-06-2) : Calcium counterion improves stability in hard water; used in pesticide emulsifiers .
  • Ammonium dodecylbenzenesulfonate (CAS 1331-61-9) : Ammonium ion enhances solubility in acidic formulations .

Toxicity and Regulatory Status

  • This compound: Restricted in EWG VERIFIED products due to insufficient safety data; liver toxicity noted .
  • SDBS (25155-30-0) : Classified as a skin irritant; regulated under EPA ChAMP for environmental persistence .
  • Calcium dodecylbenzenesulfonate : Low acute toxicity but requires handling precautions due to viscous, corrosive nature .

Environmental Impact

  • Biodegradability: Linear alkylbenzenesulfonates (e.g., SDBS) degrade faster than branched analogs, whereas the sulfophenoxy group in the target compound may reduce biodegradability .
  • Exposure Limits : Similar PM₁₀ thresholds (50 μg/m³) for dodecylbenzenesulfonate derivatives, indicating comparable inhalation risks .

Biological Activity

Decyl(sulfophenoxy)benzenesulfonic acid disodium salt (CAS No. 36445-71-3) is a synthetic surfactant with notable biological activities and applications in various fields, including biochemistry, medicine, and industrial processes. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

This compound is characterized by a sulfonic acid group attached to a decylphenoxybenzene structure. Its molecular formula allows it to function effectively as a surfactant, reducing surface tension in aqueous solutions, which enhances the solubilization of hydrophobic compounds.

PropertyDetails
CAS Registry Number 36445-71-3
Molecular Weight 396.48 g/mol
Structure Decyl chain with sulfonic acid group

The primary mechanism of action for this compound involves its surfactant properties, which allow it to interact with lipid bilayers in biological membranes. This interaction disrupts membrane integrity and enhances the solubility of membrane proteins, making it valuable for applications in cell lysis and protein extraction protocols.

Surfactant Properties

  • Surface Tension Reduction : Lowers surface tension in aqueous solutions.
  • Hydrophobic Interaction : Solubilizes hydrophobic compounds effectively.

Biological Applications

  • Cell Biology : Utilized in cell lysis buffers to facilitate the extraction of proteins from cell membranes due to its ability to solubilize membrane proteins.
  • Drug Delivery Systems : Investigated for its potential to enhance drug solubility and bioavailability, particularly in formulations requiring improved absorption.
  • Vaccine Adjuvants : Explored as an adjuvant that can enhance the immune response by improving the delivery of antigens.

Toxicological Profile

The compound has been evaluated for its toxicity in various studies. The acute oral toxicity (LD50) has been reported as follows:

  • >2000 mg/kg bw in Fischer 344 rats with observed signs including gastrointestinal hypermotility and diarrhea .
  • 1420–3562 mg/kg bw in other studies indicating moderate toxicity levels .

Case Study 1: Surfactant Enhanced Oil Recovery (SEOR)

A pilot study demonstrated the effectiveness of surfactants, including this compound, in enhancing oil recovery from contaminated sites. The surfactant was injected into the ground over a 36-day period, resulting in a significant increase in recovery rates compared to conventional methods .

Case Study 2: Protein Extraction

In laboratory settings, this compound was used successfully to extract membrane proteins from various cell types. The surfactant's ability to disrupt lipid bilayers facilitated higher yields of functional proteins necessary for biochemical assays.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Disodium dodecyl(sulphonatophenoxy)benzenesulphonateLonger alkyl chainEnhanced solubilization properties
Disodium decyl(diphenylether)disulfonateTwo sulfonic acid groupsIncreased ionic strength leading to different solubilization profiles

This compound is unique due to its balanced hydrophobic and hydrophilic properties, making it particularly effective in diverse applications ranging from industrial formulations to advanced biomedical research.

Q & A

Q. What are the established synthesis protocols for decyl(sulfophenoxy)benzenesulfonic acid disodium salt, and how can purity be optimized?

Answer: The compound is synthesized via sulfation of decylphenoxybenzene with sulfuric acid, followed by neutralization with sodium hydroxide. Purity optimization involves controlling reaction parameters (temperature, stoichiometry, and reaction time) and employing purification techniques like recrystallization or column chromatography. Impurities such as unreacted starting materials or byproducts (e.g., sodium sulfate) are monitored via ion chromatography .

Q. How is the molecular structure of this compound characterized in academic studies?

Answer: Structural elucidation combines nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, Fourier-transform infrared (FTIR) spectroscopy for sulfonate (-SO₃⁻) and ether (-O-) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may be used for crystalline forms, though the compound’s hygroscopic nature often complicates this .

Q. What analytical methods are recommended for quantifying this compound in aqueous solutions?

Answer: Ion-pair chromatography with UV detection (e.g., at 254 nm) is standard. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high sensitivity. Calibration curves using deuterated internal standards (e.g., d₆-decyl analogs) improve accuracy .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, counterion type) impact the surfactant properties of this compound?

Answer: The decyl chain (C10) balances hydrophobicity and solubility, with longer chains (e.g., C12 in sodium dodecylbenzene sulfonate) increasing micelle stability but reducing solubility. Disodium counterions enhance solubility compared to mono-valent salts. Critical micelle concentration (CMC) values are determined via surface tension measurements or fluorescence spectroscopy using pyrene as a probe .

Q. What contradictions exist in ecotoxicological data for this compound, and how can they be resolved experimentally?

Answer: Discrepancies in aquatic toxicity (e.g., LC50 for Daphnia magna) arise from variations in test conditions (pH, hardness). Standardized OECD Test Guideline 202 under controlled pH (6–8) and temperature (20°C) is recommended. Long-term exposure studies (28 days) are critical, as chronic effects on aquatic organisms may not manifest in acute tests .

Q. What methodologies are used to assess hepatotoxicity in mammalian models, and what are the key findings?

Answer: Rodent studies (OECD TG 408) involve oral administration at 100–1000 mg/kg/day for 28–90 days. Histopathology reveals hepatocyte vacuolation and elevated liver enzymes (ALT, AST). Mechanistic studies using HepG2 cells show mitochondrial membrane depolarization via JC-1 staining, linking toxicity to oxidative stress pathways .

Q. How does this compound interact with biomolecules (e.g., proteins, membranes) in drug-delivery systems?

Answer: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity to serum albumin (e.g., Kd ~10⁻⁴ M). Liposome encapsulation studies using dynamic light scattering (DLS) reveal membrane disruption at concentrations above CMC, necessitating formulation adjustments (e.g., PEGylation) for biocompatibility .

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